

Synthesis of 5-Nitrovanillin: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **5-Nitrovanillin** from vanillin, a critical intermediate in the pharmaceutical and flavor industries. This document details various synthetic methodologies, presents comparative data, and offers detailed experimental protocols.

Introduction

5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a nitrated derivative of vanillin. [1] Its molecular formula is C₈H₇NO₅, and it has a molecular weight of 197.14 g/mol .[1][2] This yellow crystalline solid is sparingly soluble in water but dissolves in alkaline solutions and methanol.[1][2] The presence of multiple reactive functional groups—aldehyde, hydroxyl, methoxy, and nitro groups—makes **5-Nitrovanillin** a versatile precursor for the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) like the catechol-O-methyltransferase (COMT) inhibitors entacapone and opicapone, which are used in the management of Parkinson's disease.[1][2]

Synthetic Methodologies

The primary route for the synthesis of **5-Nitrovanillin** is the electrophilic nitration of vanillin. Several methods have been developed to achieve this transformation, with variations in nitrating agents, solvents, and catalysts to optimize yield and purity.



Nitration with Nitric Acid in Acetic Acid

The most traditional and widely cited method involves the direct nitration of vanillin using concentrated nitric acid in a glacial acetic acid solvent.[1][2] This method is straightforward but requires careful temperature control to minimize the formation of by-products.

Nitration with Acetyl Nitrate

An improved method utilizes acetyl nitrate as the nitrating agent, often in the presence of a catalyst such as silica gel.[1][2] This approach can lead to higher yields compared to the conventional nitric acid method.

Cerium Ammonium Nitrate (CAN) Mediated Nitration

A greener alternative employs Cerium Ammonium Nitrate (CAN) as the nitrating agent.[3][4][5] This method often utilizes a phase transfer catalyst like polyethylene glycol-400 (PEG-400) and can proceed under milder conditions.[3][4][5]

Low-Temperature Nitration in Dichloromethane

To enhance selectivity and reduce side reactions, the nitration can be performed at low temperatures (0–5°C) using nitric acid in a dichloromethane (DCM) solvent.[2][6][7]

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data from various synthetic methods for producing **5-Nitrovanillin**.



Method	Nitrating Agent	Solvent	Catalyst	Temperat ure (°C)	Reaction Time (hours)	Yield (%)
Convention al	Concentrat ed Nitric Acid	Glacial Acetic Acid	None	20–40	2–4	~75
Optimized	Acetyl Nitrate	-	Silica Gel	-	-	up to 88
CAN- Mediated	Cerium Ammonium Nitrate	Acetic Acid (5–90% v/v)	PEG-400	20–60	1.0–2.5	>85
Low- Temperatur e	Concentrat ed Nitric Acid	Dichlorome thane	None	0–5	1–2	~80–88

Experimental Protocols General Laboratory Safety Precautions

Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Concentrated acids are corrosive and should be handled with extreme care.

Protocol 1: Nitration with Nitric Acid in Glacial Acetic Acid

Materials:

- Vanillin
- Concentrated Nitric Acid (65-70%)
- Glacial Acetic Acid
- Ethanol (for recrystallization)



- Ice-cold water
- Beaker, magnetic stirrer, and stir bar
- Filtration apparatus

Procedure:

- In a beaker, dissolve vanillin in glacial acetic acid.
- · Cool the mixture in an ice bath.
- Slowly add concentrated nitric acid dropwise to the stirred solution while maintaining the temperature between 0-5°C.
- After the addition is complete, continue stirring at room temperature for 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:3).[2]
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
- Collect the yellow solid by filtration and wash it thoroughly with cold water.
- Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure
 5-Nitrovanillin.[2]
- Dry the purified crystals. The expected melting point is in the range of 172–178°C.[2]

Protocol 2: Cerium Ammonium Nitrate (CAN) Mediated Nitration

Materials:

- Vanillin
- Cerium Ammonium Nitrate (CAN)



- Acetic Acid (90%)
- Polyethylene Glycol-400 (PEG-400)
- Water
- Round-bottom flask, magnetic stirrer, and stir bar
- Filtration apparatus

Procedure:

- In a 25 mL round-bottom flask, add 0.152 g of vanillin (1 mmol), 2 mL of 90% acetic acid, and
 0.50 g of PEG-400 (1.25 mmol).[3][4]
- While stirring, slowly add a solution of 0.09 g of CAN (0.58 mmol) in water dropwise.[4]
- Maintain the reaction at 20°C and stir for 2.5 hours.[3][4]
- Monitor the reaction by TLC using an ethyl acetate:petroleum ether (1:1) developing solvent.
 [3][4][5]
- Once the reaction is complete, pour the mixture into a sufficient amount of ice water to precipitate a yellow solid.[3][4]
- Filter the solid and wash it with distilled water 2-3 times to get the crude product.[3][4]
- The crude product can be further purified by recrystallization. The reported yield is approximately 71%, with a melting point of 177.2-178.6°C.[3]

Characterization of 5-Nitrovanillin

The synthesized **5-Nitrovanillin** is a yellow crystalline powder.[2] Its identity and purity are confirmed by various analytical techniques.



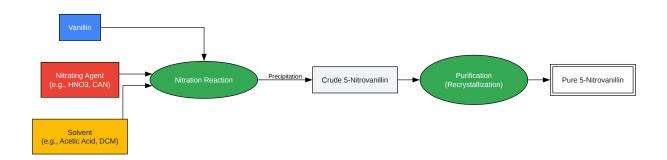
Property	Value		
Molecular Formula	C ₈ H ₇ NO ₅		
Molecular Weight	197.14 g/mol [2]		
Appearance	Yellow powder/crystals[1]		
Melting Point	172–178 °C[2]		
Solubility	Sparingly soluble in water; soluble in alkaline solutions and methanol[1]		

Spectroscopic data for characterization includes:

- ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are used to confirm the chemical structure.[8]
- UV-Vis Spectroscopy can be used for purity validation, with a λ max around 320 nm.[2]

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **5-Nitrovanillin** from vanillin.



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Caption: General workflow for the synthesis of **5-Nitrovanillin**.

Conclusion

The synthesis of **5-Nitrovanillin** from vanillin is a well-established and crucial reaction in organic synthesis. This guide has provided a detailed overview of the various methodologies, offering a comparative analysis of reaction conditions and yields. The provided experimental protocols serve as a practical starting point for laboratory synthesis. The choice of method will depend on factors such as desired yield, purity requirements, and environmental considerations. Further research may focus on developing even more efficient and sustainable synthetic routes.

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